(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide
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Overview
Description
(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 1-ethyl-1H-indole, and 1H-indole. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the formamido group through condensation reactions.
Amidation: Introduction of the amide linkage between the aromatic rings.
Coupling Reactions: Coupling of the indole derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Use of batch reactors for controlled synthesis.
Catalysts: Employment of specific catalysts to enhance reaction rates and yields.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Modulation: Modulating receptor function to alter cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-methyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide
- **(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-2-YL)ethyl]prop-2-enamide
Uniqueness
The uniqueness of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide lies in its specific structural features, such as the presence of multiple indole rings and the formamido group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H32N4O4 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[(Z)-1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C32H32N4O4/c1-4-36-20-23(25-10-6-8-12-28(25)36)17-27(35-31(37)21-13-14-29(39-2)30(18-21)40-3)32(38)33-16-15-22-19-34-26-11-7-5-9-24(22)26/h5-14,17-20,34H,4,15-16H2,1-3H3,(H,33,38)(H,35,37)/b27-17- |
InChI Key |
NXWLXXFGYDSCPT-PKAZHMFMSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CNC4=CC=CC=C43)\NC(=O)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CNC4=CC=CC=C43)NC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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